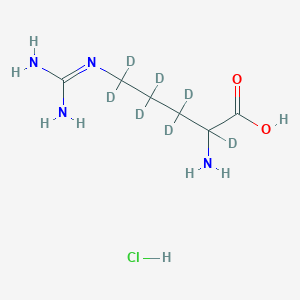
Arginine-d7 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arginine-d7 (hydrochloride) is a deuterium-labeled form of L-Arginine hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the arginine molecule, making it useful for various analytical and biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-d7 (hydrochloride) involves the incorporation of deuterium into the arginine molecule. This can be achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Arginine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water or other deuterated compounds as starting materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the deuterium-labeled product .
化学反应分析
Types of Reactions
Arginine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The deuterium atoms can be replaced by other isotopes or atoms in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase for oxidation and various reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, citrulline, and other derivatives of arginine. These products are often used in further biochemical and analytical studies .
科学研究应用
Arginine-d7 (hydrochloride) has a wide range of scientific research applications:
作用机制
The mechanism of action of Arginine-d7 (hydrochloride) involves its role as a precursor to nitric oxide. Nitric oxide is synthesized from arginine by nitric oxide synthase. This process involves the oxidation of arginine to citrulline, with nitric oxide being released as a byproduct. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
相似化合物的比较
Similar Compounds
L-Arginine hydrochloride: The non-deuterated form of Arginine-d7 (hydrochloride), used in similar applications but without the isotopic labeling.
L-Arginine-13C6, d14 hydrochloride: Another isotopically labeled form of arginine, where carbon and hydrogen atoms are replaced with their isotopes.
Uniqueness
Arginine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in mass spectrometry, making it a valuable tool in research .
属性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
217.70 g/mol |
IUPAC 名称 |
2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D; |
InChI 键 |
KWTQSFXGGICVPE-HVAXMCRXSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])N=C(N)N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


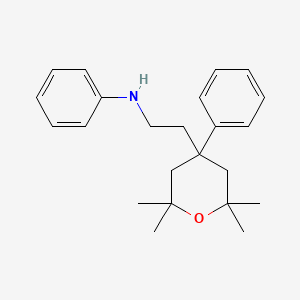
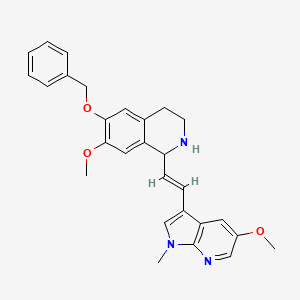
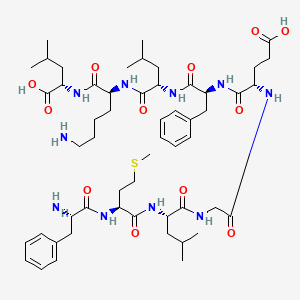
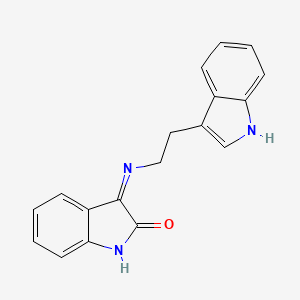
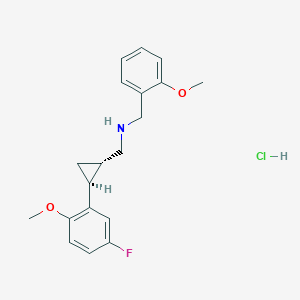
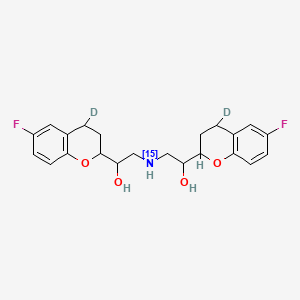
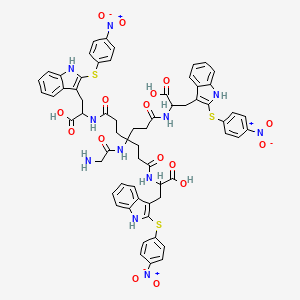
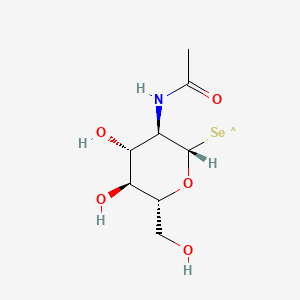
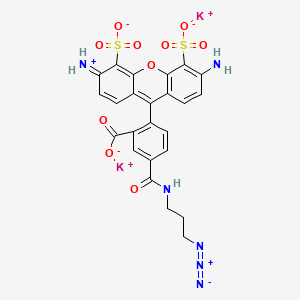
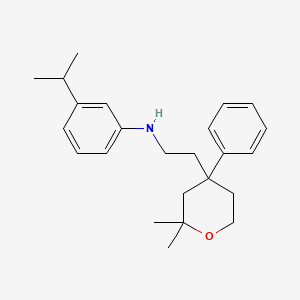
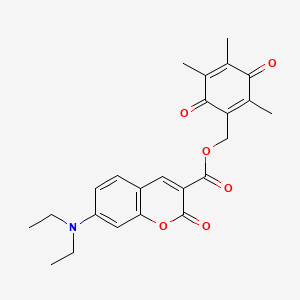

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)

